3-(3-Bromophenoxy)propanoic acid
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Overview
Description
3-(3-Bromophenoxy)propanoic acid is an organic compound with the molecular formula C9H9BrO3. It is a brominated derivative of phenoxypropanoic acid and is characterized by the presence of a bromine atom attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenoxy)propanoic acid typically involves the reaction of 3-bromophenol with 3-chloropropanoic acid. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can improve the scalability of the synthesis. Additionally, the purification steps are streamlined to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenoxy)propanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted phenoxypropanoic acids.
Esterification: Esters of this compound.
Reduction: 3-(3-Bromophenoxy)propanol.
Scientific Research Applications
3-(3-Bromophenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenoxy)propanoic acid depends on its chemical structure and the functional groups present. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can undergo typical carboxylate reactions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications .
Comparison with Similar Compounds
3-(3-Bromophenyl)propanoic acid: Similar structure but lacks the ether linkage.
3-Bromopropanoic acid: Contains a bromine atom on the propanoic acid chain instead of the phenyl ring.
Methyl 3-(3-bromophenyl)propanoate: An ester derivative of 3-(3-Bromophenyl)propanoic acid
Uniqueness: 3-(3-Bromophenoxy)propanoic acid is unique due to the presence of both a bromine atom and an ether linkage in its structure.
Properties
IUPAC Name |
3-(3-bromophenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAKGQROEOIMKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393856 |
Source
|
Record name | 3-(3-bromophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18386-03-3 |
Source
|
Record name | 3-(3-bromophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-bromophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the synthetic route for producing 3-(3-Bromophenoxy)propanoic acid?
A1: The research paper outlines a straightforward synthesis of this compound. It involves reacting m-bromophenol with 3-bromopropionic acid. This reaction results in a 71.4% yield of the desired product []. The authors highlight this route for its simplicity and cost-effectiveness [].
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